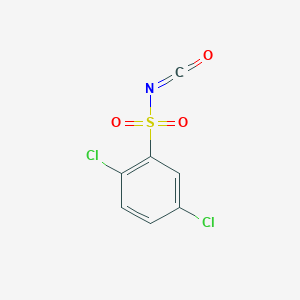![molecular formula C6H10O3 B6306916 (1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol CAS No. 39682-49-0](/img/structure/B6306916.png)
(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,4s,5r)-6,8-Dioxabicyclo[321]octan-4-ol is a bicyclic organic compound featuring a unique structure with two oxygen atoms and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydroxy compounds and cyclic ethers, which undergo cyclization reactions in the presence of acid or base catalysts. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and processes. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules.
類似化合物との比較
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-6,8-dioxabicyclo[3.2.1]octane: Similar structure but with different stereochemistry, affecting its reactivity and interactions.
1,4-Dioxane: A simpler ether compound with different chemical properties and applications.
Uniqueness
(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol is unique due to its specific stereochemistry and the presence of both oxygen atoms and a hydroxyl group. This combination of features gives it distinct chemical reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2/t4-,5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPZEVCAPJUVHC-HCWXCVPCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2OCC1O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]2OC[C@H]1O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride](/img/structure/B6306886.png)





![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B6306935.png)

